Cyano(ethyl)methylamine
Description
Cyano(ethyl)methylamine is a secondary amine featuring a methylamine backbone substituted with an ethyl group and a cyano (-CN) functional group. This compound combines the reactivity of amines with the electron-withdrawing properties of the cyano group, influencing its chemical behavior, solubility, and biological interactions. This compound is hypothesized to exhibit unique physicochemical properties due to its hybrid structure, making it relevant in pharmaceutical synthesis, catalysis, and material science .
Properties
IUPAC Name |
ethyl(methyl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-3-6(2)4-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZAGJSUEAJPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyano(ethyl)methylamine can be synthesized through several methods. One common approach involves the reaction of cyanamide with methyl and ethyl halides under basic conditions. The reaction typically proceeds as follows:
Reaction with Methyl Halide: Cyanamide reacts with methyl iodide in the presence of a base such as sodium hydroxide to form N-methylcyanamide.
Reaction with Ethyl Halide: The N-methylcyanamide is then reacted with ethyl iodide under similar conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyano(ethyl)methylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted cyanamides depending on the electrophile used.
Scientific Research Applications
Chemical Reactions
Cyano(ethyl)methylamine can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form nitriles or amides.
- Reduction : Can be reduced to primary amines using reagents like lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions with halides or other electrophiles.
These reactions make this compound a versatile building block in organic synthesis.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions that are essential for developing pharmaceuticals and agrochemicals.
Biological Studies
Research has demonstrated that this compound can inhibit enzymes involved in critical biological processes. For example, derivatives of this compound have shown potent activity against TAK1 (transforming growth factor beta-activated kinase 1), which is involved in cancer cell survival pathways. A study reported an IC50 value as low as 27 nM for TAK1 inhibition, indicating its potential for therapeutic applications in oncology.
Neuropharmacology
Another area of interest is the activity of this compound derivatives at opioid receptors. Certain modifications to the structure have resulted in compounds with nanomolar potency at the μ-opioid receptor. This suggests potential applications in pain management therapies.
Case Studies
- TAK1 Inhibition : Research indicates that derivatives related to this compound exhibit significant TAK1 inhibitory activity, suggesting their potential role in cancer therapy by inducing apoptosis in cancer cells.
- Opioid Receptor Activity : Investigations into cyanomethyl compounds revealed their functional activity at the μ-opioid receptor, highlighting their potential as effective analgesics.
Mechanism of Action
The mechanism by which Cyano(ethyl)methylamine exerts its effects involves its interaction with nucleophiles and electrophiles. The compound can form stable intermediates with various biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between Cyano(ethyl)methylamine and related amines:
Key Observations :
- This compound differs from primary amines (methylamine, ethylamine) in its secondary amine structure and electron-withdrawing cyano group, which may reduce basicity compared to primary amines .
Physicochemical Properties
Solubility and Reactivity
- This compound: The cyano group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, acetonitrile) but reducing solubility in water compared to methylamine .
- Methylamine : Highly water-soluble due to its small size and primary amine nature; forms hydrogen bonds readily .
- Ethylamine : Moderately water-soluble; solubility decreases with increasing alkyl chain length compared to methylamine .
Stability and Degradation
- Cyano groups in compounds like Ethyl Cyano Pyridone and 2-cyanoacetamide derivatives are stable under neutral conditions but hydrolyze in acidic or basic environments to form carboxylic acids or amides . This suggests this compound may undergo similar hydrolysis, limiting its stability in extreme pH conditions.
Enzyme Inhibition and Transport
- Methylamine derivatives with ethyl ester groups (e.g., Hantzsch adducts) show enhanced enzyme inhibition compared to methyl esters, suggesting that alkyl chain length and substituents modulate biological activity . This compound’s ethyl and cyano groups could similarly influence binding affinity in enzyme pockets.
- Methylamine transport in Saccharomyces cerevisiae is competitively inhibited by ammonia, with uptake rates dependent on pH and energy availability . This compound’s bulkier structure may reduce transport efficiency compared to methylamine.
Photocatalytic Degradation
- Alkali metal-doped cyano-modified catalysts (e.g., LiK15:5 in ) degrade methylamine 10.2 times faster than undoped catalysts. This compound’s cyano group may similarly enhance adsorption on catalytic surfaces, though its ethyl group could sterically hinder interactions .
Industrial and Environmental Presence
- Methylamine is frequently detected in industrial emissions (e.g., 940–842 cases at Jeongnyang and Hwachi sites) due to its use in pharmaceuticals and agrochemicals . This compound’s detection in similar settings is unconfirmed but plausible given its structural similarity.
Biological Activity
Cyano(ethyl)methylamine (CEMA), a compound with the chemical formula C₅H₈N₂, has garnered attention in various fields due to its unique biological activities and potential applications. This article delves into the biological activity of CEMA, exploring its mechanisms of action, applications in research, and comparisons with similar compounds.
CEMA is characterized by the presence of both cyano and amine functional groups, which contribute to its reactivity and biological interactions. The compound can participate in several chemical reactions including:
- Oxidation : Transforming into nitriles or amides.
- Reduction : Converting to primary amines.
- Substitution : Engaging in nucleophilic substitution reactions with halides or other electrophiles.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The interaction of CEMA with nucleophiles and electrophiles allows it to form stable intermediates with various biological molecules, influencing their activity. The specific molecular targets and pathways depend on the context of its application.
Enzyme Inhibition and Protein Interactions
CEMA has been utilized in studies focusing on enzyme inhibition and protein interactions. Its ability to act as a building block in organic synthesis makes it valuable for developing more complex molecules that may exhibit significant biological activities. For instance, research indicates that derivatives of similar compounds can inhibit key enzymes involved in cancer cell survival, such as TAK1 (transforming growth factor beta-activated kinase 1) which regulates critical signaling pathways .
Case Studies
- TAK1 Inhibition : A study demonstrated that derivatives related to CEMA exhibited potent TAK1 inhibitory activity with an IC50 value as low as 27 nM. This suggests that compounds derived from CEMA could potentially induce apoptosis in cancer cells by inhibiting survival pathways .
- Opioid Receptor Activity : Another investigation highlighted the functional activity of cyanomethyl compounds at the μ-opioid receptor (MOR). Certain derivatives showed nanomolar potency, indicating that modifications to the CEMA structure could enhance its efficacy as a MOR agonist .
Comparative Analysis
CEMA can be compared with similar compounds to highlight its unique properties:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| N-methylcyanamide | Lacks ethyl group | Less sterically hindered, different reactivity |
| N-ethylcyanamide | Lacks methyl group | Affects solubility and reactivity |
| N,N-dimethylcyanamide | Contains two methyl groups | Different steric and electronic properties |
CEMA's dual substitution (methyl and ethyl groups) provides a balance between steric hindrance and electronic effects, enhancing its versatility in biological applications.
Applications in Research
CEMA's applications extend beyond enzyme inhibition:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyano(ethyl)methylamine, and how can purity be optimized?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or reductive amination. For example, Gabriel synthesis (using phthalimide derivatives) is effective for primary amines but may require modifications for secondary amines like this compound. Purity optimization involves fractional distillation under inert atmospheres (to prevent cyano group degradation) and characterization via HPLC or GC-MS to monitor byproducts .
Q. How should this compound be characterized to confirm its structural identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to verify methyl, ethyl, and cyano group positions.
- Mass spectrometry (MS) to confirm molecular weight (e.g., NIST-standardized MS libraries for fragmentation patterns) .
- FT-IR to detect the C≡N stretch (~2200 cm⁻¹) and amine N-H stretches.
Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (amine and cyano groups are irritants) .
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
- Waste Disposal : Neutralize with dilute acetic acid before segregating as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s stability data under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Stability Studies : Design experiments with systematic pH (2–12) and temperature (20–80°C) gradients. Use UV-Vis spectroscopy to track degradation kinetics.
- Hypothesis Testing : If conflicting data arise (e.g., instability in acidic vs. basic media), validate via LC-MS to identify degradation products (e.g., hydrolysis of cyano groups to carboxylic acids) .
- Statistical Analysis : Apply ANOVA to determine significance of environmental factors .
Q. What experimental strategies are recommended for studying this compound’s interaction with photocatalytic surfaces?
- Methodological Answer :
- Photocatalytic Setup : Use crystalline g-C₃N₄ co-doped with alkali metals and cyano groups (similar to methylamine degradation studies). Monitor reaction progress via:
- GC-MS for volatile intermediates.
- TOC Analysis to quantify mineralization efficiency .
- Mechanistic Probes : Add radical scavengers (e.g., isopropanol for •OH, EDTA for h⁺) to identify dominant degradation pathways.
Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target receptors (e.g., amine transporters).
- QSAR Models : Correlate substituent effects (e.g., cyano position) with bioactivity using datasets from analogs like [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine .
- Docking Studies : Use AutoDock Vina to screen virtual libraries for optimized interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
